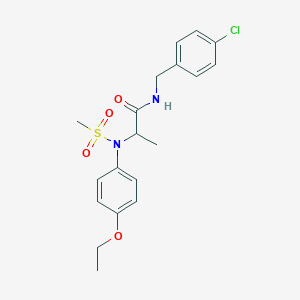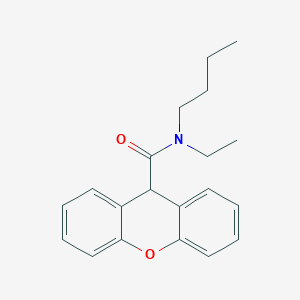
1-(2-fluorophenyl)-4-(4-phenoxybutanoyl)piperazine
Overview
Description
1-(2-fluorophenyl)-4-(4-phenoxybutanoyl)piperazine, also known as FPPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been used for recreational purposes due to its euphoric and stimulating effects. However, it also has potential applications in scientific research, particularly in the field of neuroscience. In
Mechanism of Action
1-(2-fluorophenyl)-4-(4-phenoxybutanoyl)piperazine acts as a dopamine and serotonin reuptake inhibitor, meaning that it prevents the reuptake of these neurotransmitters into the presynaptic neuron. This results in an increase in the levels of dopamine and serotonin in the synaptic cleft, leading to increased activation of the postsynaptic neuron.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to increased activity in the reward center of the brain. It also increases heart rate, blood pressure, and body temperature, leading to a feeling of increased energy and alertness.
Advantages and Limitations for Lab Experiments
1-(2-fluorophenyl)-4-(4-phenoxybutanoyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It also has a well-characterized mechanism of action and has been extensively studied in animal models. However, its psychoactive effects make it difficult to use in experiments that require precise control over the behavior of the subjects.
Future Directions
There are several future directions for research on 1-(2-fluorophenyl)-4-(4-phenoxybutanoyl)piperazine. One area of interest is its potential use as a treatment for depression and other mood disorders. It has also been suggested that this compound could be used to study the mechanisms of addiction and withdrawal. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and body.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in scientific research. Its mechanism of action and biochemical and physiological effects make it a useful tool for studying the brain and behavior. However, its psychoactive effects and potential for abuse highlight the need for caution when using it in lab experiments. Further research is needed to fully understand the potential benefits and limitations of this compound in scientific research.
Scientific Research Applications
1-(2-fluorophenyl)-4-(4-phenoxybutanoyl)piperazine has been used in scientific research to study the effects of psychoactive drugs on the brain. It has been found to interact with the dopamine and serotonin receptors in the brain, leading to increased levels of these neurotransmitters. This can result in euphoria, increased energy, and improved mood.
properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-9-4-5-10-19(18)22-12-14-23(15-13-22)20(24)11-6-16-25-17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMQZJJSRGZHTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3981186.png)

![2-methoxy-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-phenylacetamide](/img/structure/B3981208.png)

![6-(4-bromophenyl)-3,5,5-trimethyl-3-[2-(4-nitrophenyl)-2-oxoethyl]dihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3981226.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3981232.png)

![N-[2-(4-morpholinyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B3981254.png)
![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3981259.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one](/img/structure/B3981278.png)
![3-(butyrylamino)-N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]benzamide](/img/structure/B3981294.png)

![N-allyl-4-(5-cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinecarbothioamide](/img/structure/B3981304.png)